molecular formula C29H29N3O7 B11299747 Ethyl 3-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11299747
M. Wt: 531.6 g/mol
InChI Key: UMMPFXSMCRKLGY-UHFFFAOYSA-N
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Description

Ethyl 3-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxybenzyl and methoxyphenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of Ethyl 3-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the imidazolidinone core: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to form the imidazolidinone ring.

    Introduction of methoxybenzyl and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions, where the methoxybenzyl and methoxyphenyl groups are attached to the imidazolidinone core.

    Acetylation and esterification: The final steps involve acetylation of the amino group and esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Ethyl 3-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where nucleophiles replace the methoxy groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.

Scientific Research Applications

Ethyl 3-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Ethyl 3-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with similar compounds such as:

    Ethyl 3-amino-4-methylbenzoate: Similar in structure but lacks the methoxybenzyl and methoxyphenyl groups, resulting in different chemical properties and reactivity.

    Ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate: Another ester derivative with different substituents, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H29N3O7

Molecular Weight

531.6 g/mol

IUPAC Name

ethyl 3-[[2-[1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H29N3O7/c1-4-39-28(35)20-9-6-10-21(15-20)30-26(33)17-25-27(34)32(22-11-7-13-24(16-22)38-3)29(36)31(25)18-19-8-5-12-23(14-19)37-2/h5-16,25H,4,17-18H2,1-3H3,(H,30,33)

InChI Key

UMMPFXSMCRKLGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

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